Hydrochloride paracetamol
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Overview
Description
Hydrochloride paracetamol, also known as acetaminophen hydrochloride, is a widely used analgesic and antipyretic agent. It is commonly employed to relieve mild to moderate pain and reduce fever. This compound is a derivative of paracetamol, which is known for its efficacy and safety profile when used appropriately.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrochloride paracetamol can be synthesized from p-aminophenol. The process involves the acetylation of p-aminophenol with acetic anhydride to form paracetamol. The reaction is typically carried out in an aqueous medium with the addition of hydrochloric acid to form the hydrochloride salt. The steps are as follows:
- p-Aminophenol is dissolved in water with concentrated hydrochloric acid.
Decolorization: The solution is treated with decolorizing charcoal to remove impurities.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale acetylation of p-aminophenol. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Hydrochloride paracetamol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinone imine derivatives.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like acetic anhydride and acetyl chloride are employed for acetylation reactions.
Major Products Formed
Oxidation: Quinone imine derivatives.
p-Aminophenol.Substitution: Acetaminophen and its hydrochloride salt.
Scientific Research Applications
Hydrochloride paracetamol is extensively used in various fields of scientific research:
Chemistry: It serves as a model compound for studying reaction mechanisms and kinetics.
Biology: Used in cell culture studies to investigate its effects on cellular processes.
Medicine: Widely researched for its analgesic and antipyretic properties, as well as its safety profile.
Industry: Employed in the formulation of pharmaceutical products and as a standard in analytical chemistry.
Mechanism of Action
Hydrochloride paracetamol exerts its effects primarily through the inhibition of prostaglandin synthesis. This is achieved by inhibiting the enzyme cyclooxygenase (COX), particularly COX-2, in the central nervous system. Additionally, it may involve other pathways such as the serotonergic descending neuronal pathway, the L-arginine/nitric oxide pathway, and the cannabinoid system .
Comparison with Similar Compounds
Similar Compounds
Acetaminophen: The parent compound, widely used for pain and fever relief.
Phenacetin: An older analgesic, now largely replaced due to its nephrotoxicity.
Uniqueness
Hydrochloride paracetamol is unique in its safety profile, especially for patients who cannot tolerate NSAIDs. It is less likely to cause gastrointestinal irritation and is considered safer for use in children and pregnant women .
Properties
CAS No. |
65783-82-6 |
---|---|
Molecular Formula |
C8H10ClNO2 |
Molecular Weight |
187.62 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C8H9NO2.ClH/c1-6(10)9-7-2-4-8(11)5-3-7;/h2-5,11H,1H3,(H,9,10);1H |
InChI Key |
GPQRDVVESTVOCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)O.Cl |
Origin of Product |
United States |
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